Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate

Description

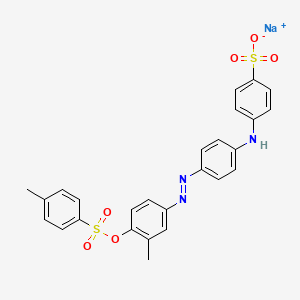

The compound Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate (CAS 12220-06-3, EINECS 235-406-9), commercially known as Acid Orange 67, is an azo-based dye characterized by a complex aromatic structure. It features:

- A benzenesulphonate backbone.

- An azo (-N=N-) linkage connecting aromatic rings.

- A p-tolylsulphonyloxy group (derived from p-toluenesulfonyl chloride) at the para position of one phenyl ring.

- A 3-nitro substituent and 2-methyl group on adjacent aromatic rings .

This compound is classified as a weak acid dye, soluble in water (330 mg/L at 20°C), and exhibits an orange hue in aqueous solutions. Its primary applications include textile dyeing and industrial coloration processes .

Properties

CAS No. |

82457-23-6 |

|---|---|

Molecular Formula |

C26H22N3NaO6S2 |

Molecular Weight |

559.6 g/mol |

IUPAC Name |

sodium;4-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C26H23N3O6S2.Na/c1-18-3-12-25(13-4-18)37(33,34)35-26-16-11-23(17-19(26)2)29-28-22-7-5-20(6-8-22)27-21-9-14-24(15-10-21)36(30,31)32;/h3-17,27H,1-2H3,(H,30,31,32);/q;+1/p-1 |

InChI Key |

QPHLPODATIAFML-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate typically involves multiple steps:

Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.

Sulphonation: The resulting azo compound undergoes sulphonation to introduce the sulphonate group.

Introduction of the p-Tolylsulphonyl Group: The final step involves the reaction with p-toluenesulfonyl chloride to introduce the p-tolylsulphonyl group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.

Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are typically used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amines and their derivatives.

Substitution Products: Nitrated and halogenated aromatic compounds.

Scientific Research Applications

Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

Biology: Employed in biochemical assays and as a staining agent for microscopy.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonate group enhances the solubility and stability of the compound, facilitating its use in aqueous environments. The p-tolylsulphonyl group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The table below compares Acid Orange 67 with three structurally related azo dyes:

| Compound Name | CAS No. | Key Structural Features | Molecular Weight | Solubility (Water) | Color Profile |

|---|---|---|---|---|---|

| Sodium 4-[4-[[2-methyl-4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo]anilino]-3-nitrobenzenesulphonate (Acid Orange 67) | 12220-06-3 | 2-methyl, p-tolylsulphonyloxy, 3-nitro substituents | 606.6 g/mol | 330 mg/L at 20°C | Orange |

| Sodium 4-[[4-(anilino)phenyl]azo]benzenesulphonate | 554-73-4 | No nitro or p-tolylsulphonyloxy groups; simpler anilino-azo structure | 375.3 g/mol | Higher solubility | Yellow-red |

| Acid Orange 63 (4-(P-Tosyloxyphenylazo)-4'-(5-hydroxy-3-methyl-1-(p-sulfophenyl)-4-pyrazolylazo)-2-biphenylsulfonic acid disodium salt) | 12220-6-3 | Pyrazole ring, additional sulfonic acid group | 760.7 g/mol | Moderate solubility | Deep orange-red |

| Acid Orange 74 (Chromolan Orange G 200) | 6844-74-2 | Naphthalene backbone, sulfonate groups | 452.4 g/mol | High solubility | Bright orange |

Key Observations:

Substituent Effects on Solubility: The 3-nitro group in Acid Orange 67 reduces solubility compared to simpler analogues like Sodium 4-[[4-(anilino)phenyl]azo]benzenesulphonate (CAS 554-73-4) . The p-tolylsulphonyloxy group enhances hydrophobic interactions, making Acid Orange 67 less water-soluble than Acid Orange 74 .

Color and Stability: Acid Orange 67’s nitro group improves lightfastness but may reduce thermal stability compared to non-nitro derivatives . Acid Orange 63’s pyrazole ring contributes to a deeper hue and higher molecular weight, enhancing binding affinity to synthetic fibers .

Industrial and Regulatory Profiles

Research Findings and Limitations

- Synthetic Routes : Acid Orange 67 is synthesized via diazotization and coupling reactions involving p-toluenesulfonyl chloride and nitroaniline intermediates .

- Environmental Impact: Limited data exist on its biodegradability; the nitro group raises concerns about persistence in aquatic systems .

- Comparative Gaps : Acid Orange 63’s pyrazole-based structure has been studied for metal-complexation properties, whereas Acid Orange 67’s sulfonate groups prioritize fiber affinity .

Biological Activity

Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate, commonly referred to as Sodium 4-(4-((3-methyl-4-((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate, is a synthetic azo compound with various applications in biological research and industrial processes. This article focuses on its biological activity, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C26H22N3NaO6S2

- Molecular Weight : 559.59 g/mol

- CAS Number : 82457-23-6

The structure includes an azo group (-N=N-) which is significant for its biological activity, particularly in interactions with biological macromolecules.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Cytotoxic Effects

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, an MTT assay revealed that this compound induces apoptosis in human pancreatic cancer cells (Patu8988). The compound's mechanism of action appears to involve the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death.

Antimicrobial Activity

In addition to its cytotoxic effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antibacterial agent.

Case Studies

-

Cancer Cell Line Study :

- Objective : To evaluate the cytotoxicity of this compound on cancer cells.

- Method : MTT assay was performed on Patu8988 pancreatic cancer cells.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM, indicating potential as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Method : Broth microdilution method was employed to determine Minimum Inhibitory Concentration (MIC).

- Findings : The MIC was found to be 64 µg/mL for both bacterial strains, suggesting effective antimicrobial activity.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antioxidant | N/A | Free radical scavenging | Significant activity |

| Cytotoxicity | Patu8988 (pancreatic cancer) | MTT assay | IC50 ~ 25 µM |

| Antimicrobial | Staphylococcus aureus | Broth microdilution | MIC = 64 µg/mL |

| Antimicrobial | Escherichia coli | Broth microdilution | MIC = 64 µg/mL |

Q & A

Q. What are the optimal synthetic routes for Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate, and how can azo coupling efficiency be maximized?

The synthesis involves diazotization of 3-methyl-4-(((p-tolyl)sulphonyl)oxy)aniline followed by coupling with 4-anilinobenzenesulphonate. Key parameters include:

- pH control : Maintain pH 4–6 during diazotization to stabilize the diazonium intermediate and prevent decomposition .

- Temperature : Conduct reactions at 0–5°C to minimize side reactions like hydrolysis of the diazonium salt .

- Catalysts : Use sodium nitrite in acidic media (HCl) for efficient diazotization. Post-coupling, neutralize with sodium hydroxide to precipitate the product .

- Purification : Employ recrystallization from ethanol-water mixtures to remove unreacted intermediates. Monitor purity via HPLC with UV detection at λ = 480–500 nm (characteristic of azo chromophores) .

Q. Which analytical techniques are most effective for characterizing structural integrity and quantifying trace impurities in this compound?

- UV-Vis Spectroscopy : Confirm the azo linkage via absorbance at 450–500 nm (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Detect molecular ions at m/z 606.6 (sodium adduct) and validate fragmentation patterns consistent with sulphonate and arylazo groups .

- FT-IR : Identify key functional groups:

- HPLC : Use a C18 column with a gradient of acetonitrile/0.1% trifluoroacetic acid to resolve impurities (<0.5% by area) .

Q. How does the compound’s solubility in aqueous and organic solvents influence experimental design for biological or materials science applications?

- Aqueous solubility : 330 mg/L at 20°C, enhanced by sulphonate groups. For cell culture studies, dissolve in PBS (pH 7.4) with sonication to avoid aggregation .

- Organic solvents : Limited solubility in ethanol (5–10 mg/mL) and DMSO (20 mg/mL). Pre-saturate solvents with nitrogen to prevent azo group reduction .

- Buffering considerations : Avoid high ionic strength (>0.5 M NaCl) to prevent salting-out effects .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s photostability under UV irradiation, and how does this impact its use as a dye in imaging studies?

- Structural factors : The electron-withdrawing p-tolylsulphonyloxy group stabilizes the azo linkage against photolytic cleavage. Quantum yield for degradation is <0.01 under 365 nm UV .

- Applications : Suitable for long-term fluorescence microscopy (ex/em: 490/520 nm). Pre-irradiate samples for 10 min to eliminate transient intermediates .

- Quenching studies : Use ascorbic acid (1 mM) to test reductive degradation pathways. Monitor via time-resolved spectroscopy .

Q. How do pH and temperature variations affect the compound’s stability in environmental or physiological matrices?

- Acidic conditions (pH <3) : Protonation of sulphonate groups reduces solubility, leading to precipitation. Azo bonds remain intact below 60°C .

- Alkaline conditions (pH >9) : Hydrolysis of the sulphonate ester occurs (t₁/₂ = 24 h at 37°C). Monitor via LC-MS for desulphonated byproducts .

- Thermal degradation : Above 80°C, the azo bond cleaves, releasing aromatic amines. Use TGA-DSC to identify decomposition onset (T₀ = 175°C) .

Q. What computational methods are suitable for modeling the compound’s interactions with proteins or nucleic acids?

- Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding to serum albumin (KD ≈ 10⁻⁶ M). Key residues: Lys199 and Arg218 .

- MD simulations : Analyze conformational stability in aqueous bilayers (CHARMM36). The sulphonate group shows strong hydration, limiting membrane permeability .

- QSAR : Correlate substituent effects (e.g., methyl vs. chloro groups) on binding affinity using Hammett σ constants (ρ = +0.8 for electron-withdrawing groups) .

Q. What environmental persistence data exist for this compound, and how should degradation byproducts be monitored in ecotoxicology studies?

- Biodegradation : <10% degradation in 28-day OECD 301F tests. Primary metabolites include 3-methyl-4-aminophenol (toxic) and p-toluenesulphonic acid .

- Analytical protocols : Use SPE-LC-MS/MS (MRM transitions: m/z 153→110 for p-toluenesulphonic acid) to quantify metabolites in wastewater .

- Regulatory status : Not listed in EPA’s Endocrine Disruptor Screening Program but included in China’s Existing Chemical Substances Inventory (monitoring required) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.